molecular formula C11H18BrNO2 B2966563 tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate CAS No. 2126159-83-7

tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Cat. No.: B2966563
CAS No.: 2126159-83-7
M. Wt: 276.174
InChI Key: WXBGEQNCPITVRE-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate: is a chemical compound characterized by its bromine atom and a tert-butyl ester group attached to an azepine ring. This compound is part of the azepine family, which consists of nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 6-bromohexanone with ammonia or an amine derivative, followed by esterification with tert-butyl alcohol.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo-compounds.

  • Reduction: Reduction of the bromine atom to form a hydrogenated derivative.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used, such as sodium azide (NaN3) for azide substitution.

Major Products Formed:

  • Oxidation: Formation of azepine-1-one derivatives.

  • Reduction: Production of 6-bromo-2,3,4,5-tetrahydro-1H-azepine derivatives.

  • Substitution: Generation of azepine derivatives with different substituents.

Scientific Research Applications

Chemistry: Tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.

Biology: The compound has shown potential as a bioactive molecule, with applications in the study of biological systems and the development of new therapeutic agents.

Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the treatment of various diseases due to its biological activity.

Industry: In the materials science field, it is used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the azepine ring structure play crucial roles in its biological activity, influencing its binding affinity and efficacy.

Comparison with Similar Compounds

  • Tert-butyl 6-bromoindoline-1-carboxylate: Similar structure but with an indoline ring instead of azepine.

  • Tert-butyl 3-(6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate: Contains a chloro group and a boronic ester group.

Uniqueness: Tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is unique due to its specific structural features, which contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 6-bromo-2,3,4,5-tetrahydroazepine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBGEQNCPITVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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